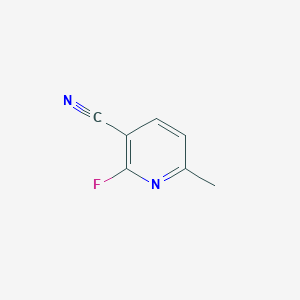![molecular formula C18H25BO3 B6230600 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246855-72-9](/img/new.no-structure.jpg)
2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C18H25BO3. This compound is of interest in organic chemistry due to its unique structure, which includes a cyclobutylidene ring and a boronate ester group. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a benzyloxy-substituted cyclobutylidene precursor with a boronic ester reagent. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzyloxy-substituted cyclobutylidene, followed by a reaction with a boronic ester in the presence of a base such as diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The cyclobutylidene ring can be reduced to form cyclobutane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols in biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The cyclobutylidene ring provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: Known for its high strain energy and use in “strain-release” transformations.
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Cyclobutylboronic acid: Similar in structure but lacks the benzyloxy group, making it less versatile in certain reactions.
Uniqueness
2-{[3-(Benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutylidene ring and a boronic ester group, providing both structural rigidity and reactivity. This makes it a valuable compound in synthetic organic chemistry and various scientific research applications.
Properties
CAS No. |
2246855-72-9 |
|---|---|
Molecular Formula |
C18H25BO3 |
Molecular Weight |
300.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



